REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[CH3:11][C:12]1([CH3:30])[O:13][B:14]([c:19]2[cH:20][c:21]([NH:25][S:26](=[O:27])(=[O:28])[CH3:29])[cH:22][cH:23][cH:24]2)[O:15][C:16]1([CH3:17])[CH3:18].[CH3:7][C:8](=[O:9])[CH3:10].[Cl:33][CH2:34][Cl:35].[I:31][CH3:32].[K+:5].[K+:6]>>[CH3:1][N:25]([c:21]1[cH:20][c:19]([B:14]2[O:13][C:12]([CH3:11])([CH3:30])[C:16]([CH3:17])([CH3:18])[O:15]2)[cH:24][cH:23][cH:22]1)[S:26](=[O:27])(=[O:28])[CH3:29]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OB(c2cccc(NS(C)(=O)=O)c2)OC1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Type
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product
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Smiles
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CN(c1cccc(B2OC(C)(C)C(C)(C)O2)c1)S(C)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |